
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride is an amino acid analogue that has garnered significant attention in the scientific community due to its unique chemical and biological properties. This compound is a derivative of proline, where the pyrrolidine ring has been substituted with a cyclopropane ring, and one of the carbon atoms of the cyclopropane ring is substituted with fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride can be achieved through several synthetic routes, including:
Asymmetric Synthesis: This method uses L-tartaric acid as the chiral auxiliary.
Cyclopropanation of Proline Derivatives: This involves the cyclopropanation of proline derivatives.
Michael Addition of Amines to Difluorocyclopropane-carbaldehyde: This method involves the Michael addition of amines to difluorocyclopropane-carbaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale amino acid synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride is used as a pharmacological tool in research related to glutamate receptors
Drug Development: It is used in the development of new therapeutic agents.
Neuroscience: It is used to study the function of glutamate receptors in the brain.
Molecular Biology: It is used in the study of protein structure and function.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride involves its interaction with glutamate receptors. It acts as an agonist, binding to the receptor and mimicking the action of glutamate, leading to the activation of the receptor and subsequent cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride: This compound is similar in structure but has different fluorine substitution patterns.
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid: This compound is similar but lacks the hydrochloride component.
Uniqueness
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride is unique due to its specific substitution pattern and its potent agonist activity at glutamate receptors, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C6H10ClF2NO2 |
|---|---|
Molekulargewicht |
201.60 g/mol |
IUPAC-Name |
2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |
InChI-Schlüssel |
YQKWVLWANBVXFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13682836.png)
![a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
![6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682838.png)
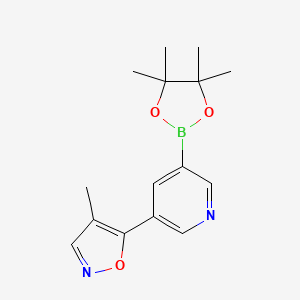
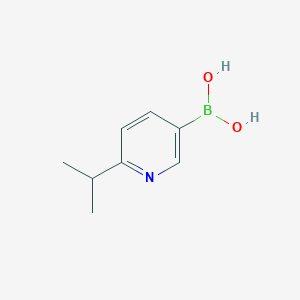
![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
![5-Chloro-3-iodobenzo[b]thiophene](/img/structure/B13682845.png)

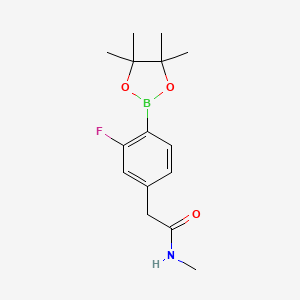
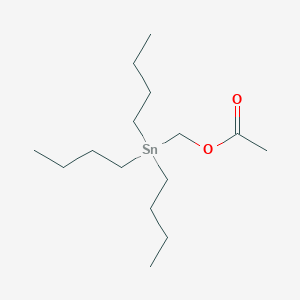
![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
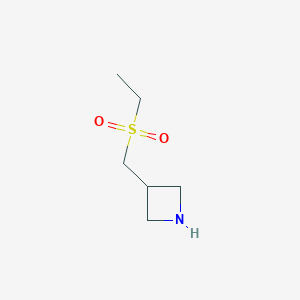
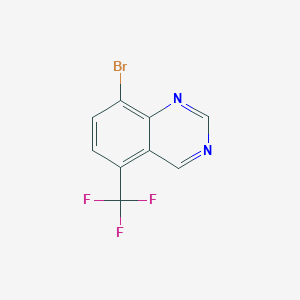
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
